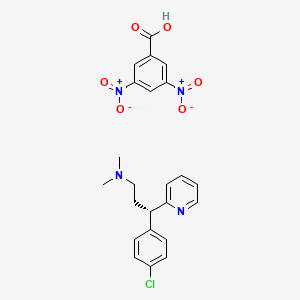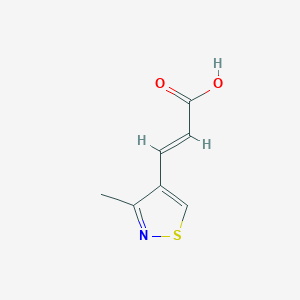
(2E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid is a chemical compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 3-methyl-1,2-thiazol-4-yl group attached to a prop-2-enoic acid moiety. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules .
Vorbereitungsmethoden
The synthesis of (2E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1,2-thiazole-4-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Industrial production methods may involve more efficient catalytic processes to optimize yield and purity .
Analyse Chemischer Reaktionen
(2E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents like halogens or nitrating agents.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Thiazole derivatives are explored for their potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of (2E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
(2E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their substituents and specific biological activities. The unique combination of the 3-methyl-1,2-thiazol-4-yl group and the prop-2-enoic acid moiety in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H7NO2S |
|---|---|
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
(E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H7NO2S/c1-5-6(4-11-8-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+ |
InChI-Schlüssel |
RDMPGWWXVMHQFE-NSCUHMNNSA-N |
Isomerische SMILES |
CC1=NSC=C1/C=C/C(=O)O |
Kanonische SMILES |
CC1=NSC=C1C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13450934.png)
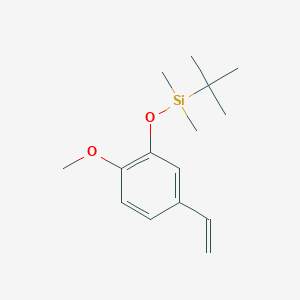
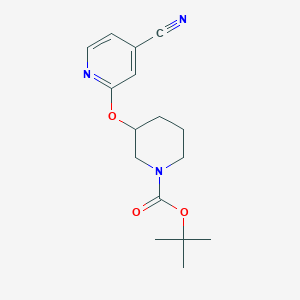
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13450969.png)

![1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B13450982.png)
![2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13450985.png)


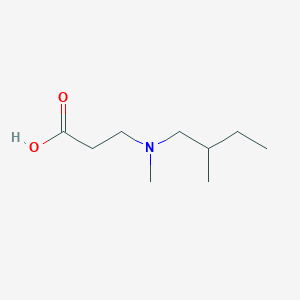

![2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13451001.png)
